molecular formula C11H9BrN2O B13891854 3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B13891854
M. Wt: 265.11 g/mol
InChI Key: HDHGYXYBVVTOCR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a cyclopropyl group. This combination of functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed to oxidize the oxadiazole ring.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

    Oxidation Products: Oxidized derivatives of the oxadiazole ring, such as oxadiazole N-oxides, can be formed.

    Coupling Products: Complex biaryl or heteroaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromophenyl and cyclopropyl groups may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole is unique due to the presence of both a cyclopropyl group and an oxadiazole ring. This combination imparts distinct chemical properties, such as increased rigidity and stability, which can influence its reactivity and potential applications. The compound’s unique structure also allows for specific interactions with biological targets, making it a valuable molecule for drug discovery and development.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-(4-bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H9BrN2O/c12-9-5-3-7(4-6-9)10-13-11(15-14-10)8-1-2-8/h3-6,8H,1-2H2

InChI Key

HDHGYXYBVVTOCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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